molecular formula C14H17ClN2O B11852479 4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride

4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride

Cat. No.: B11852479
M. Wt: 264.75 g/mol
InChI Key: UKZJNJJSFJPURA-UHFFFAOYSA-N
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Description

4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Fischer indole synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to various halogenated or nitrated indole derivatives.

Scientific Research Applications

4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties and applications.

    5-Bromo-1H-indole-3-carbaldehyde: A halogenated indole derivative used in similar research applications.

Uniqueness

4-(5-Amino-1H-indol-3-yl)cyclohexanone hydrochloride is unique due to the presence of both the amino group and the cyclohexanone moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

4-(5-amino-1H-indol-3-yl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C14H16N2O.ClH/c15-10-3-6-14-12(7-10)13(8-16-14)9-1-4-11(17)5-2-9;/h3,6-9,16H,1-2,4-5,15H2;1H

InChI Key

UKZJNJJSFJPURA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC3=C2C=C(C=C3)N.Cl

Origin of Product

United States

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